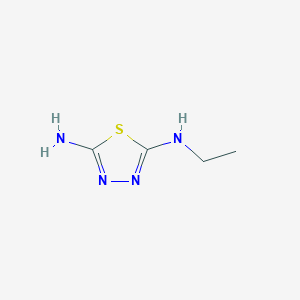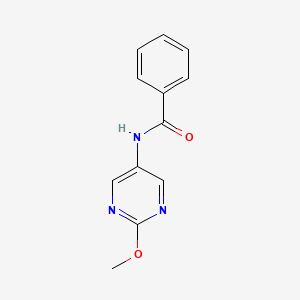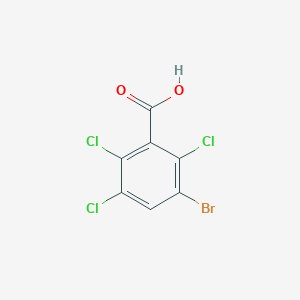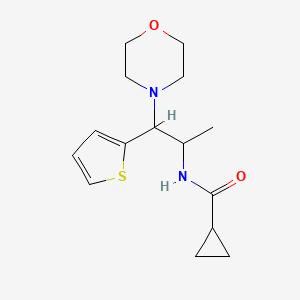![molecular formula C27H28F3N3O3S B2895034 3-(cyclohexylmethyl)-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1025332-80-2](/img/structure/B2895034.png)
3-(cyclohexylmethyl)-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a trifluoromethyl group, a sulfanyl group, and an imidazo[1,2-c]quinazolin-2(3H)-one group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The trifluoromethyl group, for example, can be introduced through various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The trifluoromethyl group is a particularly interesting feature, as it is often used to adjust the steric and electronic properties of a lead compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. The trifluoromethyl group is known to participate in a variety of reactions, including those involving carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group has a significant electronegativity, which could affect the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound belongs to a class of molecules that have been extensively researched for their diverse biological activities. Research has shown that various derivatives of imidazo[1,2-c]quinazolin-2(3H)-one exhibit significant anti-monoamine oxidase and antitumor activities, highlighting their potential in therapeutic applications (Markosyan et al., 2015). These findings underscore the compound's relevance in the development of new pharmaceuticals targeting specific monoamine oxidases or cancer cells.
Antibacterial and Antitumor Potentials
Further exploration into the chemical space of quinazolinone derivatives has led to the discovery of compounds with notable antibacterial activity, in addition to their antitumor potential (Mood et al., 2022). This dual functionality broadens the scope of applications, suggesting a versatile role in addressing both infectious bacterial diseases and cancer.
Advances in Synthesis Techniques
The development of novel synthesis techniques, such as Rh(II)-catalyzed transannulation, has facilitated the efficient production of quinazoline derivatives. This method represents a breakthrough in the synthesis of such compounds, offering an efficient route to a wide array of functionalized imidazole derivatives (Lei et al., 2016). This advancement not only improves the accessibility of these compounds for research and development but also opens new pathways for the creation of novel therapeutic agents.
Antiviral Applications
Research on novel 3-sulphonamido-quinazolin-4(3H)-One derivatives has demonstrated their efficacy in inhibiting the replication of various viruses, including influenza A and severe acute respiratory syndrome corona (SARS-CoV), among others (Selvam et al., 2007). This highlights the potential of these compounds in the development of new antiviral drugs, especially in the face of emerging viral threats.
Green Synthesis and Bioactivity
Efforts have also been made to develop greener synthesis methods for these compounds, such as the use of molybdate sulfuric acid (MSA) as a catalyst under solvent-free conditions. This approach not only aligns with sustainable chemistry principles but also results in compounds with significant antioxidant and anticancer activities (Reddy et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N3O3S/c1-35-22-13-19-20(14-23(22)36-2)31-26(37-15-17-9-6-10-18(11-17)27(28,29)30)33-21(25(34)32-24(19)33)12-16-7-4-3-5-8-16/h6,9-11,13-14,16,21H,3-5,7-8,12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMHWSTZMSEUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC(=CC=C4)C(F)(F)F)CC5CCCCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(Propane-1-sulfonyl)phenyl]acetic acid](/img/structure/B2894956.png)


![3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2894960.png)

![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride](/img/structure/B2894964.png)
![2-(2,4-dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2894966.png)

![N-ethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2894970.png)
